[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonylhydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the hydrazone: Reacting 4-chlorophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Sulfonylation: Introducing the sulfonyl group through a reaction with a sulfonyl chloride.
Bromination: Adding the bromine atom to the aromatic ring using a brominating agent such as bromine or N-bromosuccinimide.
Esterification: Forming the ester linkage with 4-chlorobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylhydrazinylidene group.
Reduction: Reduction reactions may target the nitro or sulfonyl groups, converting them to amines or sulfides.
Substitution: Halogen atoms (bromine and chlorine) on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The sulfonylhydrazinylidene group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate: shares similarities with other sulfonylhydrazine derivatives.
Ethyl acetoacetate: Another compound with a similar ester linkage but different functional groups.
4-Bromophenethyl alcohol: Contains a bromine atom on an aromatic ring but lacks the sulfonylhydrazinylidene group.
Properties
Molecular Formula |
C20H13BrCl2N2O4S |
---|---|
Molecular Weight |
528.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H13BrCl2N2O4S/c21-15-3-10-19(29-20(26)13-1-4-16(22)5-2-13)14(11-15)12-24-25-30(27,28)18-8-6-17(23)7-9-18/h1-12,25H/b24-12+ |
InChI Key |
PGAWZRIQSZVENJ-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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